N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
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Description
N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide is a useful research compound. Its molecular formula is C23H18ClF3N4O4S and its molecular weight is 538.93. The purity is usually 95%.
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Biological Activity
The compound N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide is a novel sulfonohydrazide derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound can be described structurally as follows:
Synthesis and Characterization
The synthesis typically involves the condensation reaction of naphthalene-2-sulfonylhydrazide with appropriate aldehydes or ketones. Characterization methods such as FTIR, NMR, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these strains are reported to range from 6.25 to 25 µg/ml, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity Overview
Bacterial Strain | MIC (µg/ml) |
---|---|
Methicillin-resistant S. aureus | 6.25 - 12.5 |
Klebsiella pneumoniae | 12.5 - 25 |
Pseudomonas aeruginosa | 10 - 20 |
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of sulfonohydrazides can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Anticancer Properties
Research indicates that sulfonohydrazide compounds may possess anticancer activity through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have shown that related compounds can intercalate with DNA, potentially disrupting cancer cell proliferation .
Case Studies
- Study on MRSA : A study evaluated the efficacy of the compound against MRSA, demonstrating a significant reduction in bacterial load in treated samples compared to controls. The study utilized both in vitro and in vivo models to assess the effectiveness of the compound .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of sulfonohydrazides, revealing that these compounds could downregulate inflammatory markers in macrophage cell lines .
Properties
IUPAC Name |
N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N4O4S/c1-14(32)21-11-18(35-29-21)13-31(30(2)22-20(24)10-17(12-28-22)23(25,26)27)36(33,34)19-8-7-15-5-3-4-6-16(15)9-19/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRKSFOFKQFLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)CN(N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.